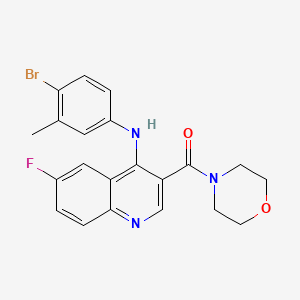
(4-((4-Bromo-3-methylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also has a bromo-methylphenyl group, a fluoro group, and a morpholino group .
Molecular Structure Analysis
The molecular formula of this compound is C12H14BrNO2 . It has a molecular weight of 284.149 Da . The structure includes a quinoline ring, which is a type of aromatic compound that consists of a benzene ring fused to a pyridine ring.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the bromo group is a good leaving group and could be displaced in a nucleophilic substitution reaction. The quinoline core might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the bromo and fluoro groups might increase its density and boiling point compared to similar-sized organic molecules .Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
Research into related compounds, such as those involving morpholino groups and quinolinyl derivatives, has shown significant antitumor activities. For instance, the synthesis of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone demonstrated distinct inhibition on the proliferation of various cancer cell lines, including A549, BGC-823, and HepG-2, indicating the potential of similar compounds for cancer treatment (Zhi-hua Tang & W. Fu, 2018).
Imaging Applications in Parkinson's Disease
The synthesis of [11C]HG-10-102-01, a compound structurally related to the given chemical, has been explored for its potential as a PET imaging agent for the LRRK2 enzyme in Parkinson's disease. This underscores the relevance of such compounds in developing diagnostic tools for neurological conditions (Min Wang et al., 2017).
Fluorescence and Chemosensory Properties
Compounds with morpholino and quinolinyl structures have been explored for their fluorescence properties, offering potential applications in biomedical analysis and sensing technologies. For example, novel fluorophores like 6-methoxy-4-quinolone show strong fluorescence in a wide pH range, which could be leveraged for fluorescent labeling and detection in various scientific and medical applications (Junzo Hirano et al., 2004).
Antibacterial Properties
Research on quinolone derivatives, such as the study on a novel 8-chloroquinolone, highlights the potent antibacterial activities against a broad spectrum of bacteria, including resistant strains. This indicates the potential of similar compounds for addressing antibiotic resistance and developing new antibacterial therapies (Y. Kuramoto et al., 2003).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(4-bromo-3-methylanilino)-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrFN3O2/c1-13-10-15(3-4-18(13)22)25-20-16-11-14(23)2-5-19(16)24-12-17(20)21(27)26-6-8-28-9-7-26/h2-5,10-12H,6-9H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXYMSGUDUFVLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Bromo-3-methylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


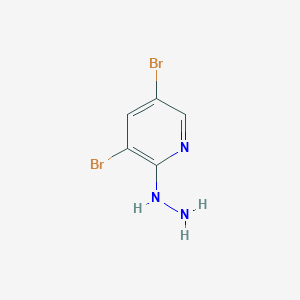
![6-(Naphthalen-1-ylmethylsulfanyl)-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2731621.png)
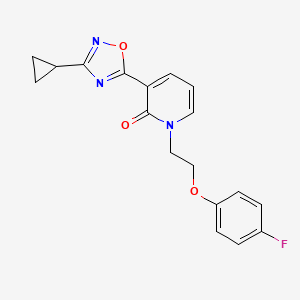
![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-isopropyl-1H-pyrazole](/img/structure/B2731623.png)
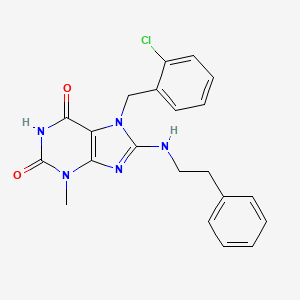
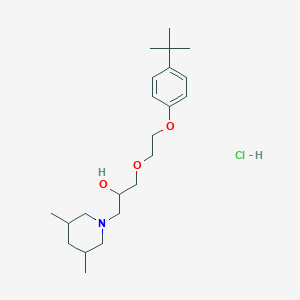
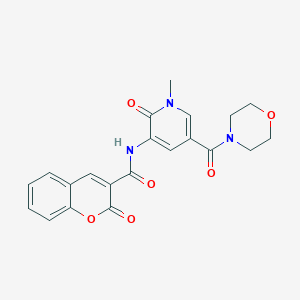
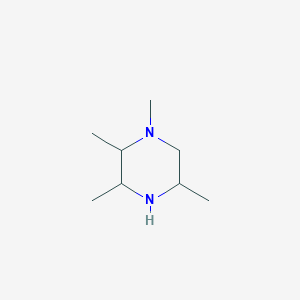
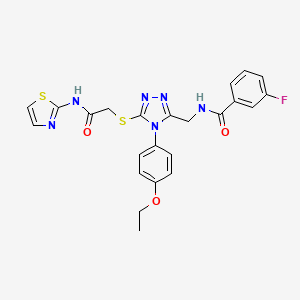
![2-[(Chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2731633.png)
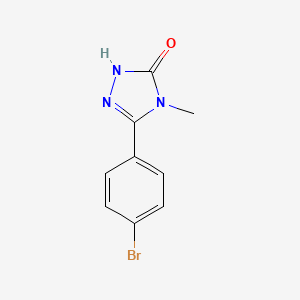

![Methyl 2-amino-2-[3-[(2-chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2731641.png)